Anthelmycin

Antibacterial MIC E. coli

Researchers requiring a small-molecule probe of the eukaryotic ribosomal peptidyl transferase centre face limited options-most 4-aminohexosyl cytosine antibiotics (blasticidin S, gougerotin) lack eukaryotic activity. Anthelmycin (hikizimycin), distinguished by an 11-carbon hikosamine sugar, potently inhibits peptide bond formation on both prokaryotic and eukaryotic ribosomes. • Dual anthelmintic-antibacterial activity via ribosomal PTC inhibition; unmatched by classical aminoglycosides. • Validated chemical probe for 23S-like rRNA footprinting with a distinct nucleotide reactivity signature. • Serves as both a positive control in anthelmintic screening and a negative control for cell-permeability studies (excluded from intact mammalian cells). Supplied as ≥98% purity solid; custom synthesis and bulk quantities available upon request.

Molecular Formula C21H37N5O14
Molecular Weight 583.5 g/mol
CAS No. 12706-94-4
Cat. No. B1673247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthelmycin
CAS12706-94-4
SynonymsHikizimycin;  Anthelmycin;  L 33876
Molecular FormulaC21H37N5O14
Molecular Weight583.5 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(C(C(C(C(CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N)O)O
InChIInChI=1S/C21H37N5O14/c22-7-1-2-26(21(37)25-7)19-16(36)12(32)9(24)17(39-19)18(15(35)14(34)10(30)5(29)3-27)40-20-13(33)8(23)11(31)6(4-28)38-20/h1-2,5-6,8-20,27-36H,3-4,23-24H2,(H2,22,25,37)/t5-,6-,8+,9+,10-,11-,12+,13-,14+,15+,16-,17+,18-,19-,20+/m1/s1
InChIKeyVQQSDVBOXQHCHU-SKPOXZENSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Anthelmycin – Nucleoside-Disaccharide Antibiotic Overview


Anthelmycin (also known as hikizimycin) is a nucleoside antibiotic isolated from Streptomyces longissimus ATCC-14562, belonging to the 4-aminohexosyl cytosine class [1][2]. It is a small molecule drug with a monoisotopic molecular weight of 583.23 Da and empirical formula C21H37N5O14 [3][4]. The compound exhibits both antibacterial and anthelmintic properties, functioning as a peptidyl transferase inhibitor on both prokaryotic and eukaryotic ribosomes [2][5]. Its structural distinctiveness within the 4-aminohexosyl cytosine family lies in the absence of an aminoacyl moiety, a feature that differentiates it from analogs like blasticidin S, gougerotin, amicetin, and bamicetin [6].

Anthelmycin – Why Generic Substitution Fails


Anthelmycin shares a core nucleoside scaffold with several 4-aminohexosyl cytosine antibiotics, yet direct substitution with compounds like blasticidin S, gougerotin, amicetin, or bamicetin is scientifically unjustified due to key structural and functional divergences [1][2]. Unlike its analogs, Anthelmycin lacks an aminoacyl moiety, which alters its ribosomal binding site and inhibitor overlap profile [3][4]. Furthermore, Anthelmycin exhibits a unique membrane permeability profile: it does not cross the plasma membrane of normal mammalian cells but gains entry into virus-infected cells, a property not universally shared by its structural relatives [5]. These distinctions translate into differences in antibacterial spectrum, anthelmintic efficacy, and cell-based assay utility, as quantified in the evidence below.

Anthelmycin – Head-to-Head Differentiation Evidence


Hikosamine Sugar vs. Aminoglycoside Sugars

Anthelmycin demonstrates a minimum inhibitory concentration (MIC) of 200 mcg/mL against Escherichia coli in agar dilution assays [1]. In contrast, Hygromycin B, another anthelmintic antibiotic produced by Streptomyces species, exhibits an MIC of 150 mcg/mL against E. coli [2]. This quantitative difference (200 vs. 150 mcg/mL) indicates that while both compounds inhibit E. coli growth, Anthelmycin requires a 33% higher concentration under comparable conditions, reflecting a distinct antibacterial potency profile that may influence experimental design and dose selection.

Antibacterial MIC E. coli

Aminoacyl Moiety Absence vs. Related Antibiotics

In a mouse model of pinworm infection (Syphacia obvelata), Anthelmycin administered orally in the diet achieved 100% worm reduction at a dose of 0.08% and 0.04% (w/w) in feed, 99% reduction at 0.02%, and 99% reduction at 0.01% [1]. In contrast, Hygromycin B at comparable dietary inclusion levels (0.01%–0.02%) typically yields 85–95% reduction against the same parasite species [2]. Anthelmycin's higher efficacy at lower doses (99% at 0.01% vs. ≤95% for Hygromycin B) translates to a superior dose–response profile for experimental anthelmintic screening.

Anthelmintic In Vivo Syphacia obvelata

Dual Prokaryotic/Eukaryotic Translation Inhibition

Anthelmycin shares the 4-aminohexosyl cytosine core with blasticidin S, gougerotin, amicetin, and bamicetin but lacks the aminoacyl moiety present in those compounds [1]. This structural divergence results in a distinct ribosomal binding footprint: Anthelmycin associates with a site on the peptidyl transferase center that overlaps, but is not identical to, the receptor sites for the other four inhibitors [2]. While direct quantitative affinity data are not available, the absence of the aminoacyl group is proposed to reduce steric hindrance and alter the drug's interaction network with rRNA nucleotides, providing a molecular rationale for differential inhibition patterns observed in cell-free translation assays [3].

Ribosome Peptidyl Transferase Binding Site

Cell Permeability vs. Hygromycin B

Anthelmycin does not cross the plasma membrane of normal mammalian cells (mouse L cells, 3T6, hamster BHK 21), as evidenced by its failure to inhibit protein synthesis in intact cells despite potent activity in cell-free systems [1]. However, upon viral infection, the same cells become permeable to Anthelmycin, allowing the antibiotic to enter and inhibit translation [2]. This selective permeability contrasts with many other translation inhibitors (e.g., cycloheximide, puromycin) that freely enter both normal and infected cells, and provides a unique tool for discriminating between cellular and viral protein synthesis in mixed populations.

Membrane Permeability Virus-Infected Cells Translation Inhibition

Anthelmycin – Validated Application Scenarios


Eukaryotic Peptidyl Transferase Inhibition

Given Anthelmycin's confirmed in vivo efficacy against Syphacia obvelata (99% worm reduction at 0.01% dietary inclusion) [1], researchers can confidently employ this compound as a positive control or test agent in murine pinworm infection models. Its well-defined dose-response curve allows precise calibration of anthelmintic activity and benchmarking of novel candidates against a known nucleoside antibiotic standard.

Anthelmintic Lead Discovery & Screening

Anthelmycin's lack of an aminoacyl moiety distinguishes it from blasticidin S, gougerotin, amicetin, and bamicetin [2][3]. This structural uniqueness makes it an essential tool for mapping the ribosomal peptidyl transferase center and dissecting the contribution of the aminoacyl group to inhibitor binding. Comparative studies with these analogs can elucidate structure–activity relationships and inform the design of novel ribosome-targeting antibiotics.

Ribosome Footprinting & Structural Biology

Anthelmycin's inability to cross intact mammalian cell membranes, coupled with its permeability into virus-infected cells [4], enables selective shutdown of viral protein synthesis. This property is exploited in virology research to discriminate host from viral translation, to study virus-induced membrane alterations, and to evaluate antiviral compounds that act at the translation level without affecting uninfected cells.

Intracellular Translation Negative Control

With MIC values documented against a panel of Gram-positive and Gram-negative bacteria (e.g., S. aureus 200 mcg/mL, B. subtilis 100 mcg/mL, E. coli 200 mcg/mL) [1], Anthelmycin serves as a reference compound for evaluating the antibacterial breadth of newly isolated Streptomyces products. Its weak broad-spectrum activity provides a baseline for identifying more potent or narrower-spectrum analogs.

Quote Request

Request a Quote for Anthelmycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.